molecular formula C10H10N4O2S B13155142 Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Cat. No.: B13155142
M. Wt: 250.28 g/mol
InChI Key: CINGWRWVWSPAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with pyrazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave-assisted synthesis to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and pyrazine rings, which contribute to its diverse biological activities. The combination of these two heterocycles enhances its potential as a multifunctional therapeutic agent .

Biological Activity

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}N4_4O2_2S and a molecular weight of 250.28 g/mol. The compound features a thiazole ring substituted with an amino group and a pyrazine moiety, which enhances its biological activity spectrum compared to other similar compounds.

1. Anticancer Activity

Research indicates that compounds containing thiazole and pyrazine structures often exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound interacts with critical molecular targets, inhibiting pathways involved in cancer cell proliferation. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
  • Case Study : In a study evaluating the anticancer activity of related thiazole compounds, a derivative exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, showcasing the potential efficacy of thiazole derivatives in cancer treatment .
CompoundCell LineGI50 Value (µM)
This compoundMCF-7TBD
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08
Thiazole derivativesHepG-2TBD

2. Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The thiazole core is crucial for maintaining its antibacterial activity:

  • Selectivity Index : A selectivity index (SI) of 26 was reported for related compounds against M. tuberculosis, indicating effective targeting with minimal toxicity to human cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving thiazole precursors and pyrazine derivatives. This versatility allows for the creation of analogs with enhanced biological activities or altered pharmacokinetic properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of thiazole-based compounds:

  • Structural Variations : Modifications at different positions on the thiazole ring can lead to compounds with improved efficacy against specific targets.
  • Biological Assays : Various assays have demonstrated that certain derivatives maintain or enhance activity against cancer and bacterial strains, emphasizing the potential for drug development from this scaffold .

Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylateThiazole ring with methyl substitutionEnhanced lipophilicity
Ethyl 2-amino-thiazole-5-carboxylic acidLacks pyrazine moietyMore acidic properties
Ethyl 4-(pyrazin-2-yloxy)-thiazole-5-carboxylic acidEther linkage with pyrazinePotentially different pharmacokinetics

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

CINGWRWVWSPAQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.